3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1227270-54-3
VCID: VC8221014
InChI: InChI=1S/C10H9IN2O3/c1-15-8-4-5-7(12-13-9(5)11)3-6(8)10(14)16-2/h3-4H,1-2H3,(H,12,13)
SMILES: COC1=CC2=C(NN=C2C=C1C(=O)OC)I
Molecular Formula: C10H9IN2O3
Molecular Weight: 332.09 g/mol

3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester

CAS No.: 1227270-54-3

Cat. No.: VC8221014

Molecular Formula: C10H9IN2O3

Molecular Weight: 332.09 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester - 1227270-54-3

Specification

CAS No. 1227270-54-3
Molecular Formula C10H9IN2O3
Molecular Weight 332.09 g/mol
IUPAC Name methyl 3-iodo-5-methoxy-1H-indazole-6-carboxylate
Standard InChI InChI=1S/C10H9IN2O3/c1-15-8-4-5-7(12-13-9(5)11)3-6(8)10(14)16-2/h3-4H,1-2H3,(H,12,13)
Standard InChI Key MFDCLAQHQIUGHQ-UHFFFAOYSA-N
SMILES COC1=CC2=C(NN=C2C=C1C(=O)OC)I
Canonical SMILES COC1=C(C=C2C(=C1)C(=NN2)I)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester (CAS 1227270-54-3) belongs to the indazole family, featuring a bicyclic aromatic system with nitrogen atoms at positions 1 and 2. The molecular formula C10H9IN2O3\text{C}_{10}\text{H}_{9}\text{IN}_{2}\text{O}_{3} confirms the presence of iodine at position 3, a methoxy group at position 5, and a methyl ester at position 6 . The iodine atom introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions.

Table 1: Key Identifiers

PropertyValueSource
Molecular Weight332.095 g/mol
Exact Mass331.965790 Da
LogP (Partition Coefficient)2.97
Vapour Pressure0.0±1.1 mmHg at 25°C

Spectral Characterization

Nuclear magnetic resonance (NMR) data for analogous indazole derivatives reveal distinct proton environments. For example, methyl ester protons typically resonate at δ 3.96 ppm as a singlet, while aromatic protons in iodinated positions show deshielding effects near δ 8.18 ppm . Infrared spectroscopy would confirm ester carbonyl stretching at ~1,720 cm⁻¹ and methoxy C-O vibrations at 1,250 cm⁻¹.

Physicochemical Properties

Thermal Stability

The compound demonstrates moderate thermal stability, with a boiling point of 460.0±40.0°C at atmospheric pressure and a flash point of 232.0±27.3°C . These properties suggest suitability for high-temperature reactions, though decomposition risks exist above 300°C.

Solubility and Partitioning

Experimental solubility data for structurally similar compounds indicate limited aqueous solubility (0.187 mg/mL) but high lipid membrane permeability (LogP 2.97) . This lipophilicity enhances bioavailability in drug delivery systems but complicates purification in polar solvents.

Table 2: Predicted vs. Experimental Properties

PropertyPredictedExperimental
Aqueous Solubility0.485 mg/mL0.187 mg/mL
GI AbsorptionHighConfirmed
BBB PermeabilityYesNot Tested

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis protocols for this compound are published, analogous routes involve:

  • Iodination: Electrophilic substitution on 5-methoxyindazole precursors using iodine monochloride.

  • Esterification: Methanol-mediated Fischer esterification of the carboxylic acid intermediate under acidic catalysis .

A representative procedure for methyl 3-iodo-5-methyl-1H-indazole-6-carboxylate (CAS 1227266-89-8) employs refluxing methanol with sulfuric acid, achieving 87% yield after 22 hours . Adapting this method would require substituting methyl groups with methoxy substituents at position 5.

Optimization Challenges

Key issues include:

  • Iodine Sensitivity: Side reactions during halogenation necessitate strict temperature control.

  • Ester Hydrolysis: Moisture exposure reverses esterification, requiring anhydrous conditions.

Applications in Research and Industry

Pharmaceutical Development

As a kinase inhibitor precursor, this compound’s iodine atom facilitates radioisotope labeling for positron emission tomography (PET) tracers . Recent studies highlight its role in synthesizing checkpoint kinase 1 (Chk1) inhibitors, which sensitize cancer cells to DNA-damaging therapies .

Material Science Innovations

The methoxy and ester groups enable polymerization via condensation reactions. Patent literature describes its use in epoxy resins with enhanced thermal resistance (up to 280°C), attributed to the indazole ring’s rigidity .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation using acetonitrile/water gradients. Retention times typically range 8.9–9.3 minutes .

Mass Spectrometry

Electrospray ionization (ESI) in positive mode generates a predominant [M+H]⁺ ion at m/z 333.10, with isotopic peaks confirming iodine’s presence (m/z 335.10) .

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